molecular formula C20H15NO3 B5858856 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide

3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide

Cat. No. B5858856
M. Wt: 317.3 g/mol
InChI Key: ZOTFVYAWKNNGKV-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, also known as BMDN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and is known for its unique properties, which make it an attractive candidate for use in several scientific experiments.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the inhibition of specific enzymes and proteins, which play a crucial role in various biological processes. 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the production of melanin. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been found to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has several advantages for use in laboratory experiments, including its high potency and selectivity, which make it an attractive candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, including the development of new drugs for the treatment of cancer and other diseases. Further studies are also needed to explore the potential applications of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide in other areas, such as agriculture and environmental science. Additionally, the development of new synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide may help to overcome its limitations and expand its potential applications.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it an attractive candidate for use in several scientific experiments, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the reaction of 2-naphthylamine with 3-(1,3-benzodioxol-5-yl) acryloyl chloride in the presence of a base. The reaction results in the formation of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, which is then purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, which is involved in the production of melanin. 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has also been found to possess anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-naphthalen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-20(10-6-14-5-9-18-19(11-14)24-13-23-18)21-17-8-7-15-3-1-2-4-16(15)12-17/h1-12H,13H2,(H,21,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTFVYAWKNNGKV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(naphthalen-2-yl)prop-2-enamide

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